4-(Diethylamino)mandelic Acid
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Overview
Description
4-(Diethylamino)mandelic Acid is an organic compound that belongs to the class of aromatic α-hydroxy acids. It is structurally characterized by the presence of a diethylamino group attached to the mandelic acid backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)mandelic Acid can be achieved through several methods. One common approach involves the reaction of benzaldehyde with diethylamine to form the corresponding imine, which is then subjected to hydrolysis to yield the desired product . Another method involves the reduction of 4-nitrobenzyl cyanide followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)mandelic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(Diethylamino)mandelic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Diethylamino)mandelic Acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt cell membrane integrity and inhibit the growth of microorganisms . The compound’s antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Mandelic Acid: A simpler analog without the diethylamino group, used in similar applications but with different properties.
4-Aminoquinolines: Compounds like chloroquine and amodiaquine, which have different structures but similar therapeutic applications.
Uniqueness
4-(Diethylamino)mandelic Acid is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This functional group enhances its solubility, reactivity, and potential therapeutic applications compared to its simpler analogs.
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-[4-(diethylamino)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C12H17NO3/c1-3-13(4-2)10-7-5-9(6-8-10)11(14)12(15)16/h5-8,11,14H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
QMPCLJSASBKDOX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(C(=O)O)O |
Origin of Product |
United States |
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